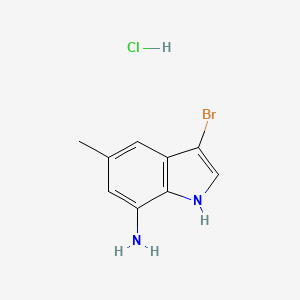
tert-Butyl 6-(aminomethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 6-(aminomethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a dihydro-naphthyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(aminomethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of amino groups using tert-butyl groups, followed by the formation of the naphthyridine core through cyclization reactions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as anhydrous magnesium sulfate and boron trifluoride diethyl etherate .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yields and purity. This includes the use of continuous flow reactors and advanced purification techniques. The process may also involve the use of heterogeneous catalysts to facilitate the reaction and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 6-(aminomethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted naphthyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl 6-(aminomethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors involved in disease pathways, offering potential treatments for conditions like cancer or infectious diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various applications, including polymer synthesis and catalysis .
Wirkmechanismus
The mechanism of action of tert-Butyl 6-(aminomethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other naphthyridine derivatives, such as 2,4-dimethyl-6-tert-butylphenol and tert-butyl 6-aminohexanoate .
Uniqueness
What sets tert-Butyl 6-(aminomethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate apart is its specific combination of functional groups and structural features. This unique arrangement allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .
Eigenschaften
Molekularformel |
C14H21N3O2 |
|---|---|
Molekulargewicht |
263.34 g/mol |
IUPAC-Name |
tert-butyl 6-(aminomethyl)-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-8-4-5-11-12(17)7-6-10(9-15)16-11/h6-7H,4-5,8-9,15H2,1-3H3 |
InChI-Schlüssel |
DCKHIBLVVGEXMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=N2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Phenyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B11858324.png)



![3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B11858368.png)

![7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11858387.png)



![4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11858408.png)
![Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B11858416.png)
